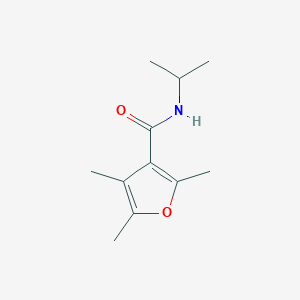
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide, also known as ACPC, is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPC belongs to the class of compounds known as furan carboxamides, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide involves its ability to bind to the glycine site of the NMDA receptor, which enhances the receptor's function. This results in increased calcium influx into the cell, which leads to the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that is involved in learning and memory. N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has also been found to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes such as motor function and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in lab experiments is its ability to enhance the function of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in scientific research. One area of interest is the use of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in the study of synaptic plasticity and the role of the NMDA receptor in learning and memory. Additionally, the development of new analogs of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide with improved properties could lead to the discovery of new therapeutic agents for various neurological disorders.
Synthesemethoden
The synthesis of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide involves the reaction of 2-acetylphenol with 5-chlorofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has been widely used in scientific research as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes such as learning and memory. N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has been found to enhance the function of the NMDA receptor, which has led to its use in studies related to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8(16)9-4-2-3-5-10(9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDKTUSPFZEMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)








